3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride
Description
Chemical Structure and Properties 3-[4-(2-Methoxyethoxy)phenyl]azetidine hydrochloride is an azetidine derivative with a substituted phenyl group at the 3-position. Its IUPAC name is {2-[4-(2-methoxyethoxy)phenyl]ethyl}amine hydrochloride, and its molecular formula is C₁₁H₁₈ClNO₂ (FW: 231.72) . The compound features a four-membered azetidine ring, a phenyl group substituted with a 2-methoxyethoxy chain, and a hydrochloride salt for improved solubility. It is commercially available for research purposes, with prices ranging from €934 for 50 mg to €2,815 for 500 mg .
Schiff base formation: Reacting a substituted chalconimine with chloroacetyl chloride in the presence of triethylamine .
Hydrochloride salt formation: Treatment of the free base with hydrogen chloride in solvents like 1,4-dioxane, followed by crystallization .
Properties
IUPAC Name |
3-[4-(2-methoxyethoxy)phenyl]azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-6-7-15-12-4-2-10(3-5-12)11-8-13-9-11;/h2-5,11,13H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAKPPKZXMBWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride typically involves the reaction of 4-(2-Methoxyethoxy)benzaldehyde with an appropriate azetidine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the azetidine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides are used in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride typically involves the reaction of 4-(2-Methoxyethoxy)benzaldehyde with an azetidine precursor. The reaction is performed under controlled conditions using appropriate catalysts and solvents to facilitate the formation of the azetidine ring. The product is then treated with hydrochloric acid to yield the hydrochloride salt form.
Key Synthetic Routes
- Starting Materials : 4-(2-Methoxyethoxy)benzaldehyde, azetidine precursors.
- Catalysts : Various catalysts are used depending on the specific reaction conditions.
- Conditions : Temperature, pressure, and solvent choice are optimized to enhance yield and purity.
Chemistry
- Building Block in Organic Synthesis : The compound serves as a vital building block for synthesizing more complex organic molecules, contributing to the development of new materials and pharmaceuticals .
Biology
- Biological Activity Investigation : Research has focused on its potential antimicrobial and anticancer properties. Studies have indicated that derivatives of azetidine compounds exhibit significant biological activities, making them candidates for further pharmacological evaluation .
Medicine
- Pharmaceutical Intermediate : It is explored as a pharmaceutical intermediate in drug development, particularly for creating novel therapeutic agents targeting various diseases .
Industry
- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals with unique properties, enhancing material performance in industrial applications.
Case Studies
- Antimicrobial Properties : A study evaluated novel benzophenone fused azetidinone derivatives for their antimicrobial activity. The results indicated that certain derivatives exhibited potent activity against a range of pathogens, showcasing the potential of azetidine-based compounds in developing new antibiotics .
- Cancer Cell Line Studies : Research assessed the influence of azetidine derivatives on cancer cell lines. The findings demonstrated that these compounds could modulate metabolic activity and induce apoptosis in specific cancer types, suggesting their utility in cancer therapy .
- Synthesis Optimization : A study aimed at optimizing synthesis routes for azetidines highlighted improved yields and efficiencies in producing 3-amino-azetidines. These optimized methods facilitate the development of combinatorial libraries for drug discovery .
Comparison Table of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building blocks for organic synthesis | Synthesis of complex molecules |
| Biology | Investigation of biological activities | Antimicrobial and anticancer studies |
| Medicine | Pharmaceutical intermediates | Development of novel therapeutic agents |
| Industry | Production of specialty chemicals | Enhanced material performance |
Mechanism of Action
The mechanism of action of 3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations :
- The 2-methoxyethoxy group in the target compound improves water solubility compared to lipophilic substituents like trifluoromethyl or chlorophenoxy .
- Trifluoromethyl and trifluoromethoxy groups enhance metabolic resistance, making those analogs more suitable for pharmaceuticals .
Biological Activity
3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H18ClN
- Molecular Weight : 227.73 g/mol
The synthesis of azetidines typically involves the cyclization of appropriate precursors under basic conditions. The specific synthetic route for this compound has not been extensively documented in the literature, but general methods for azetidine synthesis include the use of various amines and electrophiles to form the azetidine ring system.
Biological Activity
1. Anticancer Activity
Research indicates that azetidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression in cancer cells .
2. Antimicrobial Properties
Azetidine derivatives have been noted for their antimicrobial activities. Compounds with similar functional groups have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus spp., indicating potential applications in treating infections .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell metabolism, leading to reduced viability.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, potentially disrupting cellular homeostasis.
- Gene Expression Modulation : Similar compounds have been shown to influence gene expression related to apoptosis and cell cycle regulation .
Case Studies and Research Findings
Several studies have explored the biological activity of azetidine derivatives:
Q & A
Q. What are the established synthesis routes for 3-[4-(2-Methoxyethoxy)phenyl]azetidine hydrochloride, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions. For example, azetidine derivatives are often synthesized via ring-closing strategies, such as nucleophilic substitution or cycloaddition reactions. A plausible route could include:
- Step 1 : Formation of the azetidine ring using a haloalkylamine precursor under basic conditions.
- Step 2 : Introduction of the 4-(2-methoxyethoxy)phenyl group via Suzuki coupling or Ullmann-type arylations.
- Step 3 : Hydrochloride salt formation using HCl in a polar solvent.
Intermediates are characterized using NMR (¹H/¹³C), HPLC for purity, and mass spectrometry to confirm molecular weights. Contaminants (e.g., unreacted precursors) are identified via comparative chromatography .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Spectroscopy : ¹H NMR (to confirm methoxyethoxy and azetidine proton environments) and FT-IR (for functional groups like ethers).
- Chromatography : Reverse-phase HPLC with UV detection (≥98% purity threshold).
- Elemental analysis : Validates stoichiometry of C, H, N, and Cl.
Advanced labs may use X-ray crystallography to resolve stereochemistry .
Q. What are the primary research applications of this compound in academic settings?
- Chemical synthesis : As a building block for pharmaceuticals or ligands due to its azetidine core and aryl ether moiety.
- Biological studies : Screening for receptor binding (e.g., GPCRs) or enzyme inhibition, leveraging its structural similarity to bioactive amines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real time.
- Purification : Employ recrystallization with mixed solvents (e.g., ethanol/water) or preparative HPLC for challenging impurities .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Comparative analysis : Cross-reference with databases (PubChem, Reaxys) or synthesize analogs to isolate spectral contributions.
- Dynamic NMR : Assess rotational barriers of the methoxyethoxy group if peak splitting suggests restricted rotation.
- Computational validation : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
Q. What methodologies are recommended for identifying biological targets or mechanisms of action?
- In vitro assays : Radioligand binding studies (e.g., for neurotransmitter receptors) or enzymatic activity assays (e.g., kinase profiling).
- SAR studies : Synthesize derivatives with modified substituents to correlate structure with activity.
- Proteomics/transcriptomics : Use CRISPR-Cas9 libraries or affinity pulldown-MS to identify interacting proteins .
Q. How can computational modeling enhance the study of this compound’s reactivity or interactions?
- Molecular docking : Predict binding affinities to targets like enzymes using AutoDock or Schrödinger Suite.
- MD simulations : Analyze conformational stability of the azetidine ring in aqueous vs. lipid environments.
- Reaction pathway prediction : Apply quantum mechanics (e.g., Gaussian) to model synthesis steps and transition states .
Q. What strategies ensure data integrity and reproducibility across laboratories?
- Standardized protocols : Detailed SOPs for synthesis, purification, and analysis.
- Open-source tools : Use electronic lab notebooks (e.g., LabArchives) and share raw data (spectra, chromatograms) via repositories like Zenodo.
- Collaborative validation : Cross-lab replication studies with blinded samples .
Q. How can stability issues (e.g., degradation under storage) be systematically addressed?
- Forced degradation studies : Expose the compound to heat, light, and humidity, then monitor degradation products via LC-MS.
- Stabilizer screening : Test antioxidants (e.g., BHT) or pH buffers in storage solutions.
- Long-term stability assays : Use accelerated aging models (Arrhenius equation) to predict shelf life .
Q. What steps mitigate variability in biological assay results between research groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
